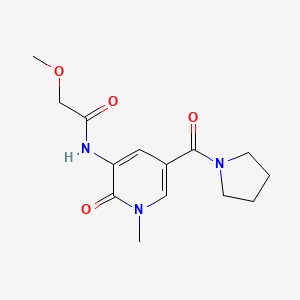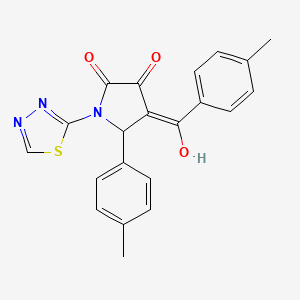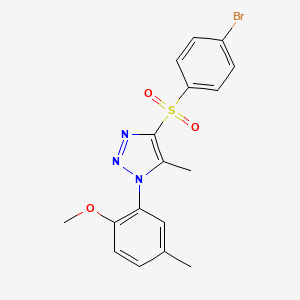
5-(Trifluoromethyl)thiophene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)thiophene-2-carbonitrile is a chemical compound with the molecular formula C6H2F3NS and a molecular weight of 177.14. It is used as an intermediate in synthetic chemistry .
Chemical Reactions Analysis
While specific chemical reactions involving 5-(Trifluoromethyl)thiophene-2-carbonitrile are not detailed in the literature, thiophene derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .科学的研究の応用
Photophysical Properties and Solvatochromic Behavior
Research into the solvatochromic behavior of thiophene carbonitrile derivatives provides insights into their photophysical properties in different solvents. A study by Dappour et al. (2019) investigated the photophysical characteristics of derivatives in various solvents, highlighting the impact of solvent polarity and specific hydrogen bonding interactions on their photophysical responses. This research underscores the potential of these compounds in applications requiring solvent-responsive materials, such as sensors and organic electronics (Dappour, Taha, Ismail, & Abdel-Shafi, 2019).
Conformational Polymorphism in Pharmaceutical Solids
Solid-state NMR and electronic structure calculations have been applied to understand the molecular structure in polymorphic forms of thiophene carbonitrile derivatives, revealing the influence of molecular conformation on NMR spectra and providing a quantitative approach to determining aspects of molecular structure in these materials. This approach has significant implications for the pharmaceutical industry, especially in drug formulation and design, as discussed by Smith, Xu, and Raftery (2006) (Smith, Xu, & Raftery, 2006).
Electrochemical Properties for Capacitor Applications
Ferraris, Eissa, Brotherston, and Loveday (1998) explored electroactive polymers derived from thiophene carbonitrile derivatives, highlighting their potential as active materials in electrochemical capacitors. Their research into the electrochemical performance of these polymers reveals their suitability for energy storage applications, contributing to advancements in capacitor technology (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Antimicrobial Activity
Novel Schiff bases synthesized from thiophene carbonitrile derivatives have been investigated for their antimicrobial activity, offering a new avenue in the search for potent antimicrobial agents. The work by Puthran et al. (2019) exemplifies the ongoing research into leveraging the chemical properties of thiophene carbonitrile derivatives for pharmaceutical applications, particularly in developing new antimicrobial compounds (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Synthesis and Properties
The synthesis and investigation of the properties of thiophene carbonitrile derivatives are pivotal in expanding their application in various fields. Research by Krayushkin, Kalik, Zav’yalova, and Bogdanov (1988) into the synthesis and properties of thiophene carbonitrile N-oxides provides foundational knowledge essential for developing new chemical entities with tailored properties for specific applications (Krayushkin, Kalik, Zav’yalova, & Bogdanov, 1988).
将来の方向性
Thiophene derivatives, including 5-(Trifluoromethyl)thiophene-2-carbonitrile, have potential applications in various fields due to their diverse properties and effects. They play a vital role in medicinal chemistry for the development of compounds with various biological effects . They are also used in industrial chemistry and material science . Future research may focus on exploring these applications further and developing more efficient synthesis methods for these compounds.
作用機序
Target of Action
5-(Trifluoromethyl)thiophene-2-carbonitrile is primarily used as an electrolyte additive in lithium-ion batteries, specifically in Li/LiNi 0.5 Mn 1.5 O 4 (LNMO) cells . The compound interacts with the electrode interface, affecting the cycling performance of the cells .
Mode of Action
The compound can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface . This improves the interphase stability of the electrode/electrolyte .
Result of Action
The addition of 5-(Trifluoromethyl)thiophene-2-carbonitrile to the electrolyte of LNMO cells significantly improves the cycle performance of the cells . Specifically, a Li|1.0 M LiPF 6 -EC/EMC/DMC (1:1:1, v/v/v) |LNMO cell with 0.1 wt% of the compound shows a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .
特性
IUPAC Name |
5-(trifluoromethyl)thiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQFMQSJBQPVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)thiophene-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B2760722.png)
![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)
![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2760726.png)

![N-(2,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2760730.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2760736.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2760739.png)
![(4-chlorophenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2760740.png)


